6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid
Overview
Description
6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives have diverse biological activities and can affect a variety of biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can have diverse biological activities, which suggests that they can have a variety of molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with 2-(pyrrolidin-1-yl)ethylamine under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of fixed-bed reactors and catalytic processes can also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be employed.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidone: A simpler analog with a pyrrolidone ring.
Pyrrolidine: Lacks the pyridine ring but shares the pyrrolidine moiety.
Pyridine-3-carboxylic acid: Contains the pyridine ring but lacks the pyrrolidine substitution.
Uniqueness
6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(2-pyrrolidin-1-ylethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-3-4-11(13-9-10)5-8-14-6-1-2-7-14/h3-4,9H,1-2,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYWIOXOYFVKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371948 | |
Record name | 6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-41-6 | |
Record name | 6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-(pyrrolidin-1-yl)ethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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